2,6-Difluorobenzenesulfonyl chloride can be prepared through the reaction of difluorophenyllithium with sulfuryl chloride. This reaction scheme is described in several scientific publications, including a product information page from Sigma-Aldrich, a leading supplier of laboratory chemicals [].
The primary application of 2,6-Difluorobenzenesulfonyl chloride lies in the synthesis of organic compounds with specific functional groups. Here are two notable examples:
2,6-Difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 g/mol. It appears as a clear to yellow liquid and has a boiling point ranging from 127 to 130 °C at reduced pressure (6.5 mmHg) and a density of approximately 1.568 g/cm³ . This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is also substituted with a sulfonyl chloride group. The compound is known for its reactivity, particularly in electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group.
DFBS does not have a known biological mechanism of action. It functions primarily as a chemical reagent in organic synthesis.
DFBS is a corrosive and irritating compound. Here are some safety concerns:
The synthesis of 2,6-difluorobenzenesulfonyl chloride can be accomplished through several methods:
2,6-Difluorobenzenesulfonyl chloride has several applications in chemical synthesis and research:
Interaction studies involving 2,6-difluorobenzenesulfonyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies help in understanding its potential to form covalent bonds with biomolecules, which could lead to insights into its biological activity and toxicity. Additionally, research on its interactions with enzymes may reveal its utility in drug development or as a biochemical tool.
Several compounds share structural similarities with 2,6-difluorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorobenzenesulfonyl chloride | C₆H₅ClFOS | Contains only one fluorine atom; less reactive |
| 4-Fluorobenzenesulfonyl chloride | C₆H₅ClFOS | Fluorine at para position; different electronic effects |
| Benzene-1-sulfonyl chloride | C₆H₅ClO₂S | No fluorine substituents; simpler structure |
| Perfluoro-1-butanesulfonyl fluoride | C₄F₉ClO₂S | Fully fluorinated; higher stability but different reactivity |
The uniqueness of 2,6-difluorobenzenesulfonyl chloride lies in its specific arrangement of two fluorine atoms on the benzene ring alongside the sulfonyl chloride group. This configuration enhances its electrophilic character compared to similar compounds that possess fewer or no fluorine substituents.
Corrosive